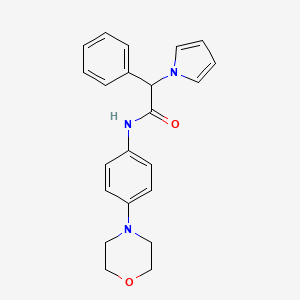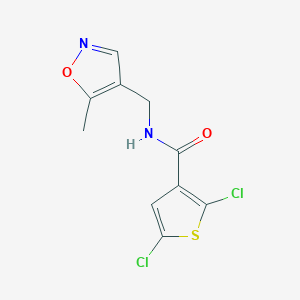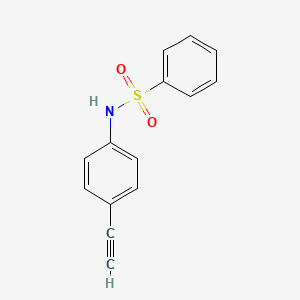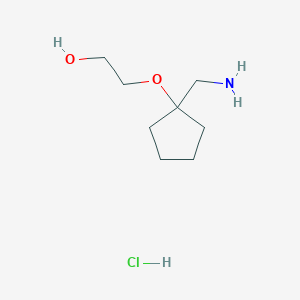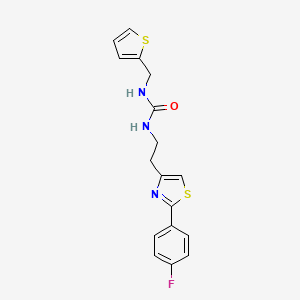
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of thiazolyl urea derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has explored the antifungal activity of compounds related to the specified urea derivative, focusing on their effectiveness against strains like A. niger and F. oxyporum. These studies correlate the structural features of the compounds with their fungitoxic actions, suggesting a potential for developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory activities of similar urea derivatives, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests their potential application in treating diseases characterized by enzyme deregulation, such as Alzheimer's disease. Novel urea derivatives have shown promising results in preliminary bioassays, indicating excellent inhibitory activities (Pejchal, Štěpánková, & Drabina, 2011).
Antibacterial Properties
Research into urea and amide derivatives of thiazole has revealed potent antibacterial activities against strains including Staphylococcus aureus and Escherichia coli. These findings support the potential of urea derivatives as frameworks for developing new antibacterial agents. Notably, the presence of halogen groups, such as chloro or fluoro, was found to enhance antibacterial activity (Zhang et al., 2017).
Material Science Applications
Urea derivatives have also found applications in material science, particularly in the development of fluorescent dyes and the study of non-covalent interactions in crystal structures. These applications are critical for advancing technologies in imaging and molecular design (Frath, Azizi, Ulrich, & Ziessel, 2012).
Eigenschaften
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c18-13-5-3-12(4-6-13)16-21-14(11-24-16)7-8-19-17(22)20-10-15-2-1-9-23-15/h1-6,9,11H,7-8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZIQJBWZABQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
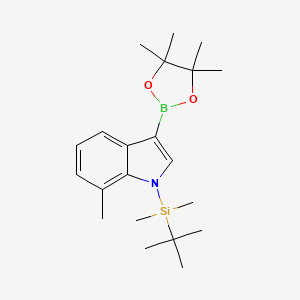
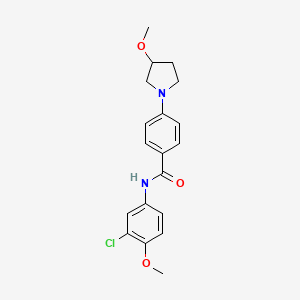
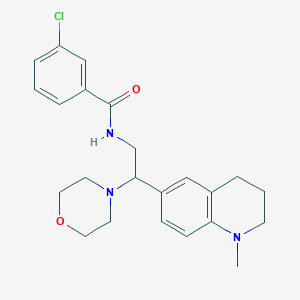
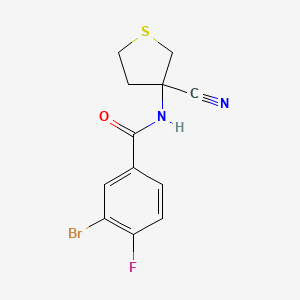
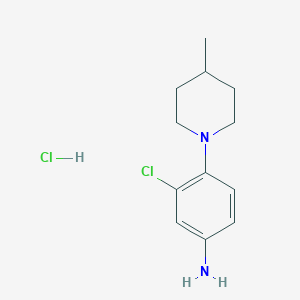
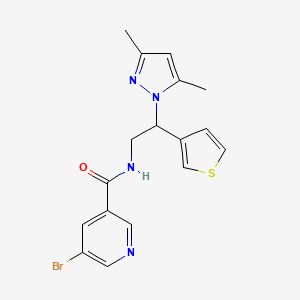
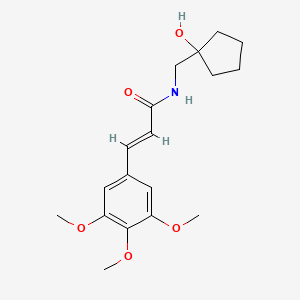
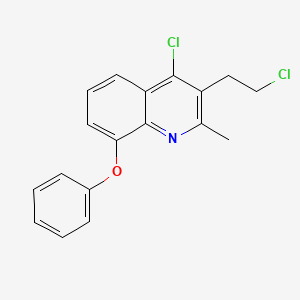
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)
